2-fluoro-N-(2-methoxyphenyl)benzamide
Description
Contextualization of the N-Phenylbenzamide Structural Motif in Advanced Chemical Studies
The N-phenylbenzamide motif, which forms the core of 2-fluoro-N-(2-methoxyphenyl)benzamide, is of particular interest in advanced chemical research. This structural unit is present in numerous compounds that exhibit a wide range of biological activities. nih.gov The planarity of the amide bond and the rotational freedom of the two phenyl rings create a unique three-dimensional structure that can be tailored through substitution.
In the realm of materials science, N-phenylbenzamide derivatives have been explored for their potential in single-molecule electronics. rsc.org Computational modeling and experimental studies have shown that functionalization of the N-phenylbenzamide core can influence conductance and rectification properties, making them promising candidates for molecular diodes. rsc.org The ability to modulate electronic properties through the introduction of electron-donating or electron-withdrawing groups highlights the importance of this structural motif in the design of advanced materials. rsc.org
Furthermore, the N-phenylbenzamide backbone is a key feature in many pharmacologically active molecules. For instance, it is found in compounds developed as anticonvulsants. nih.gov X-ray diffraction studies of active N-phenylbenzamides have revealed that specific conformations, where one phenyl ring is oriented at a significant angle to the central amide plane, are crucial for their biological function. nih.gov This underscores the importance of understanding the three-dimensional structure and conformational preferences of this motif.
Research Rationale for the Comprehensive Investigation of this compound
The specific substitution pattern of this compound, with a fluorine atom on one phenyl ring and a methoxy (B1213986) group on the other, provides a compelling rationale for its detailed investigation. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.net Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of a molecule without introducing substantial steric bulk. researchgate.net
The methoxy group, an electron-donating substituent, can also influence the molecule's properties. In the context of N-phenylbenzamides, methoxy groups have been shown to enhance conductance and rectification. rsc.org Therefore, the combination of a fluoro and a methoxy substituent in this compound presents an opportunity to study the interplay of these functional groups on the compound's structure and potential properties.
A search of chemical databases reveals that while the isomeric compound 4-fluoro-N-(2-methoxyphenyl)benzamide is documented, detailed research on the 2-fluoro isomer is less prevalent. bldpharm.com This knowledge gap provides a strong impetus for a comprehensive investigation into the synthesis, characterization, and structural features of this compound.
Overview of Prior Research Methodologies Applied to Related Fluorinated Benzamides
The study of fluorinated benzamides has employed a range of sophisticated analytical and computational techniques. X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of these molecules in the solid state. For example, the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide revealed the dihedral angles between the phenyl rings and the central amide plane, as well as the intermolecular hydrogen bonding interactions that stabilize the crystal packing. nih.gov Such studies provide invaluable data on bond lengths, bond angles, and conformational preferences.
Spectroscopic methods are also central to the characterization of fluorinated benzamides. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is routinely used to confirm the structure of newly synthesized compounds. nih.govnih.gov ¹⁹F NMR is especially useful for fluorinated molecules due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope, making it a highly sensitive technique for detecting and quantifying fluorinated species. nih.gov
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.gov These calculations can predict molecular geometries, spectroscopic properties, and electronic structures, providing insights that can be difficult to obtain through experimentation alone. nih.gov For instance, DFT has been used to predict ¹⁹F NMR chemical shifts with high accuracy. nih.gov
The synthesis of fluorinated benzamides typically involves the coupling of a fluorinated benzoic acid or its derivative with an appropriate aniline (B41778). Various synthetic methods have been developed, including microwave-assisted synthesis and palladium-catalyzed amination reactions, to improve reaction efficiency and yield. nih.govresearchgate.net
Detailed Research Findings
A comprehensive study of this compound would involve its synthesis and detailed characterization. Based on established methodologies for related compounds, a probable synthetic route would involve the reaction of 2-fluorobenzoyl chloride with 2-methoxyaniline.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents |
This data is predicted based on the molecular structure.
Table 2: Spectroscopic Data for a Related Compound, 2-fluoro-N-(4-methoxyphenyl)benzamide
| Spectroscopic Data | Key Features | Reference |
| Crystal Data | Orthorhombic, a = 5.2901 (2) Å, b = 6.6435 (3) Å, c = 31.7823 (11) Å | nih.gov |
| Hydrogen Bonding | Intermolecular N—H⋯O hydrogen bonds link molecules into rows. | nih.gov |
| Dihedral Angles | Fluorobenzene (B45895) ring inclined at 27.06 (7)° to the amide plane. | nih.gov |
| Dihedral Angles | Methoxybenzene ring inclined at 23.86 (7)° to the amide plane. | nih.gov |
This data is for a closely related isomer and provides an expectation for the structural characteristics of the title compound.
The investigation of this compound would contribute valuable data to the field of organic chemistry. By characterizing its structure and properties, researchers can gain a deeper understanding of the effects of fluorine and methoxy substitution on the N-phenylbenzamide motif. This knowledge can inform the design of new molecules with tailored electronic, material, or biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRURAMMAIBUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308618 | |
| Record name | 2-fluoro-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-41-0 | |
| Record name | NSC205470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro N 2 Methoxyphenyl Benzamide and Analogues
Retrosynthetic Analysis of the 2-Fluoro-N-(2-methoxyphenyl)benzamide Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the most prominent disconnection is at the amide bond (C-N bond), which is the most common and direct approach for its formation.
This primary disconnection simplifies the target molecule into two key synthons: an acyl cation equivalent derived from 2-fluorobenzoic acid and an aniline (B41778) nucleophile equivalent, which corresponds to 2-methoxyaniline. Both 2-fluorobenzoic acid and 2-methoxyaniline are commercially available precursors, making this a highly convergent and practical synthetic route. The forward synthesis, therefore, involves the formation of the amide bond between these two components.
Alternative, less common disconnections could be envisioned, such as at the C(O)-aryl bond, but the amide bond disconnection represents the most established and widely employed strategy for this class of compounds.
Classical Amide Bond Formation Strategies in the Synthesis of this compound
Classical methods for amide bond formation typically involve the activation of the carboxylic acid component to overcome the high activation energy required for direct reaction with an amine.
The direct condensation of a carboxylic acid (2-fluorobenzoic acid) and an amine (2-methoxyaniline) is facilitated by a diverse array of coupling reagents. luxembourg-bio.com These reagents activate the carboxyl group, converting the hydroxyl into a good leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by the amine. luxembourg-bio.com This approach is widely used due to its operational simplicity and generally mild reaction conditions.
The mechanism typically involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylurea or a similar active ester intermediate. luxembourg-bio.comiris-biotech.de This intermediate is then readily attacked by the amine to form the desired amide, releasing the coupling reagent byproduct.
Common classes of coupling reagents include:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. luxembourg-bio.com N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble analogue, which simplifies the purification process as the urea (B33335) byproduct can be removed by aqueous extraction.
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective and are known for their high reactivity. luxembourg-bio.com
Uronium/Aminium Salts: This class includes reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most popular choices in modern synthesis due to their high efficiency and ability to suppress side reactions. iris-biotech.de COMU®, a third-generation uronium salt, is noted for its high reactivity and stability. iris-biotech.de
The choice of reagent and additives (like HOBt or OxymaPure®) can be crucial for optimizing yield and minimizing side reactions such as racemization, although this is not a concern for the achiral target molecule. iris-biotech.de
| Abbreviation | Full Name | Class | Notes |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | One of the earliest developed reagents; byproduct (DCU) is insoluble in many solvents. luxembourg-bio.com |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble, facilitating easier purification. luxembourg-bio.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly reactive reagent suitable for many applications. luxembourg-bio.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Very efficient and widely used, especially in peptide synthesis. iris-biotech.de |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | A common and effective coupling agent. |
| COMU® | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | Considered a highly reactive and stable modern reagent. iris-biotech.de |
| T3P® | Propylphosphonic Anhydride | Phosphonic Anhydride | Used for coupling anilines and other amines. nih.gov |
An alternative classical strategy involves a two-step process where the carboxylic acid is first converted into a more reactive acyl halide, typically an acyl chloride. This method is robust and often provides high yields.
In the first step, 2-fluorobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene. asianpubs.org This reaction converts the carboxylic acid into the highly electrophilic 2-fluorobenzoyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this transformation. asianpubs.org
In the second step, the isolated 2-fluorobenzoyl chloride is reacted with 2-methoxyaniline. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the hydrochloric acid (HCl) byproduct that is generated. This prevents the protonation of the amine nucleophile, which would render it unreactive. This method was successfully used to synthesize the analogous N-(2,3-difluorophenyl)-2-fluorobenzamide in high yield. mdpi.com
The use of acid anhydrides, either pre-formed or generated in situ, follows a similar principle of activating the carboxyl group, though the acyl chloride route is generally more common for this type of transformation.
Modern Catalytic Approaches for the Synthesis of this compound
Recent advancements in organic synthesis have led to the development of catalytic methods that can offer improved efficiency, atom economy, and sustainability compared to classical stoichiometric approaches.
Transition-metal catalysis has emerged as a powerful tool for forming C-N bonds. nih.gov While direct catalytic amidation of carboxylic acids and amines is an area of ongoing research, related catalytic strategies provide novel pathways to N-aryl benzamides.
One such strategy involves the rhodium-catalyzed amidation of substituted benzoic acids with isocyanates through a directed C-H functionalization, followed by decarboxylation to yield N-aryl benzamides. nih.gov In this process, the carboxylate group acts as a directing group to guide the C-H activation and subsequent amidation at the ortho position. While this specific methodology leads to a different substitution pattern than that of the target molecule, it exemplifies the innovative C-H activation strategies being developed.
Palladium-catalyzed reactions are also at the forefront of modern C-N bond formation. nih.gov For instance, palladium-catalyzed ortho-C–H activation of N-quinolyl benzamides has been used to synthesize C-aryl glycosides, demonstrating the utility of benzamide (B126) derivatives in directing C-H functionalization. acs.org These advanced methods showcase the potential for developing more direct and efficient catalytic routes to specific benzamide structures.
| Catalyst Type | Reaction Description | Key Features | Reference |
|---|---|---|---|
| Rhodium | Amidation of benzoic acids with isocyanates via C-H activation/decarboxylation. | Utilizes the carboxylate as a removable directing group. nih.gov | nih.gov |
| Palladium | Ortho-C–H activation of N-quinolyl benzamides for C-C bond formation. | Demonstrates the directing group ability of the benzamide moiety in C-H functionalization. acs.org | acs.org |
| Organic Guanidine | Metal-free ring-opening aminolysis of lactones with aromatic amines. | Provides a 100% atom-economical and sustainable pathway to N-aryl amides. nih.gov | nih.govulisboa.pt |
Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable, metal-free alternative for amide synthesis. nih.govulisboa.pt These methods avoid the cost and potential toxicity associated with residual transition metals.
A notable example is the use of organic bicyclic guanidine catalysts to promote the formation of N-aryl amides from poorly reactive aromatic amines and non-strained lactones under mild conditions. nih.govulisboa.pt This specific reaction represents a highly atom-economical pathway to certain amide structures. While not a direct synthesis of the target molecule from its primary precursors, it highlights the potential of organocatalysis in the broader field of amide bond formation. The development of organocatalysts capable of directly coupling 2-fluorobenzoic acid and 2-methoxyaniline remains an active area of research aimed at greener synthetic protocols.
Atom-Economical and Green Chemistry Methodologies Applied to this compound Synthesis
The synthesis of this compound, in line with modern chemical manufacturing principles, is increasingly focused on methods that are both atom-economical and environmentally benign. Green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Several catalytic strategies have been developed for N-aryl benzamide synthesis that align with these principles and are applicable to the preparation of the target compound.
One promising green methodology involves the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides using water as a solvent. This approach is advantageous as it utilizes an inexpensive and non-toxic metal promoter, Fe dust, and avoids volatile organic solvents. The reaction proceeds by the reduction of the nitroarene to the corresponding aniline in situ, which then reacts with the acyl chloride. This method has been successfully applied to a range of substrates, affording N-aryl amides in moderate to good yields.
Transition metal-catalyzed C-H activation is another powerful, atom-economical strategy. Palladium-catalyzed ortho-arylation of benzamides, for example, allows for the direct formation of C-C bonds without the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and waste. researchgate.net In this type of reaction, a directing group on the benzamide facilitates the activation of an adjacent C-H bond, which then couples with an aryl halide. While this is more commonly used for creating biaryl compounds, the principles of C-H functionalization are central to creating more complex benzamides with minimal waste.
Catalytic amidation reactions that avoid the use of stoichiometric coupling reagents are also at the forefront of green synthesis. For instance, gold-catalyzed methods have been developed for the synthesis of amides from alcohols and azides. rsc.org Another approach is the reductive amidation of carbonyl compounds, which can be achieved using rhodium-based catalysts with carbon monoxide as the reducing agent. rug.nl These catalytic routes offer high atom economy by avoiding the formation of high molecular weight byproducts typical of classical amide coupling methods.
Below is a table summarizing green catalytic approaches applicable to the synthesis of N-aryl benzamides.
| Catalyst/Promoter | Reactants | Solvent | Key Features | Reference |
| Fe dust | Nitroarenes, Acyl Halides | Water | Green solvent, inexpensive promoter, good yields. | nih.gov |
| Palladium Acetate | Benzamides, Aryl Iodides | Organic Solvent | Direct C-H activation, high atom economy. | researchgate.net |
| Au/DNA | Alcohols, Azides | Water | Bifunctional catalyst, mild conditions. | rsc.org |
| Rhodium on Carbon | Aldehydes, Amides | Organic Solvent | Reductive amidation, high atom efficiency. | rug.nl |
Stereoselective Synthesis Strategies for Chiral Derivatives of this compound
The development of chiral derivatives of this compound is of significant interest for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired properties. Stereoselective synthesis strategies are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products.
One major area of focus is the creation of atropisomeric benzamides. Atropisomerism arises from hindered rotation around a single bond, and in the case of appropriately substituted N-aryl benzamides, this can lead to stable, non-interconverting rotational isomers (atropisomers). The synthesis of axially chiral benzamides can be achieved through enantioselective aromatic electrophilic bromination, employing bifunctional organocatalysts that bear both amino and urea functional groups. nih.gov These catalysts create a chiral environment that directs the approach of the electrophile, resulting in moderate to good enantioselectivities for a variety of benzamide substrates. nih.gov
Biocatalysis offers a powerful and green alternative for stereoselective synthesis. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral fluorinated molecules, ene reductases have been utilized for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral alkyl fluorides with high enantiomeric excess. chemrxiv.org While not a direct synthesis of the target benzamide, this methodology highlights the potential of biocatalysis to create chiral fluorinated building blocks that could be incorporated into the final molecule.
Organocatalysis has also been successfully applied to the asymmetric synthesis of molecules containing fluorinated chiral centers. For instance, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins. nih.govrsc.org This reaction creates two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. nih.govrsc.org Such strategies could be adapted to generate chiral precursors for the synthesis of more complex chiral benzamide derivatives.
The table below outlines various stereoselective strategies applicable for creating chiral derivatives of benzamides and related fluorinated compounds.
| Methodology | Catalyst Type | Chiral Feature Introduced | Key Advantages | Reference |
| Asymmetric Halogenation | Bifunctional Organocatalyst | Axial Chirality (Atropisomerism) | High versatility, good enantioselectivities. | nih.gov |
| Biocatalytic Reduction | Ene Reductase Enzymes | Point Chirality (at a fluorinated carbon) | Green, high enantioselectivity, mild conditions. | chemrxiv.org |
| Organocatalytic Conjugate Addition | Cinchona Alkaloid Derivative | Point Chirality (fluorinated quaternary carbon) | Metal-free, excellent enantioselectivity. | nih.govrsc.org |
Mechanistic Investigations of Chemical Reactions Involving 2 Fluoro N 2 Methoxyphenyl Benzamide
Elucidation of Reaction Pathways for Functional Group Transformations of 2-Fluoro-N-(2-methoxyphenyl)benzamide
The functional groups present in this compound, namely the fluoroaromatic ring, the amide bond, and the methoxy-substituted phenyl ring, offer a range of possibilities for chemical transformations. The elucidation of reaction pathways for these transformations would likely focus on several key areas, including palladium-catalyzed cross-coupling reactions, cyclization reactions, and nucleophilic aromatic substitution.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the carbon-fluorine bond of the 2-fluorobenzoyl moiety could potentially participate in such transformations. While C-F bond activation is generally more challenging than that of other carbon-halogen bonds, specific catalytic systems have been developed for this purpose. For instance, palladium-catalyzed cross-coupling reactions of electron-deficient aryl fluorides with various coupling partners have been reported. rsc.org A plausible reaction pathway for this compound could involve the oxidative addition of the C-F bond to a low-valent palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.
Intramolecular cyclization reactions represent another important class of transformations. The spatial proximity of the 2-fluoro and the N-H groups could facilitate cyclization under appropriate conditions, potentially leading to the formation of heterocyclic systems. For example, palladium-catalyzed intramolecular Heck-type reactions have been utilized to synthesize various heterocyclic compounds. mdpi.com A proposed pathway for the cyclization of this compound could involve the initial formation of an arylpalladium intermediate, followed by intramolecular insertion of the amide's carbonyl group or the adjacent aromatic ring, and subsequent elimination steps.
The following table outlines potential reaction pathways for the functional group transformations of this compound, based on analogous reactions reported in the literature.
| Transformation Type | Potential Reagents and Conditions | Plausible Intermediate(s) | Expected Product(s) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylpalladium(II) complex | Biaryl-substituted benzamide (B126) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aminopalladium(II) complex | Diaminobenzamide derivative |
| Intramolecular Cyclization | Pd(OAc)₂, PPh₃, Base | Palladacycle | Fused heterocyclic system |
| Nucleophilic Aromatic Substitution (SNA) | Strong nucleophile (e.g., NaOMe) | Meisenheimer complex | 2-Methoxy-N-(2-methoxyphenyl)benzamide |
Kinetic Studies of Derivatization Reactions of this compound
To date, specific kinetic studies on the derivatization reactions of this compound have not been reported in the scientific literature. However, kinetic investigations would be invaluable for understanding the reaction mechanisms, determining the rate-limiting step, and optimizing reaction conditions for desired transformations.
A hypothetical kinetic study could focus on a palladium-catalyzed cross-coupling reaction, for instance, the Suzuki-Miyaura coupling with an arylboronic acid. The reaction progress could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentration of reactants and products over time. By systematically varying the concentrations of the substrate, arylboronic acid, palladium catalyst, and base, the reaction order with respect to each component could be determined.
The data obtained from such a study could be used to propose a rate law for the reaction. For example, if the reaction is found to be first order in both the benzamide and the palladium catalyst, and zero order in the arylboronic acid and base under certain conditions, it would suggest that the oxidative addition of the C-F bond to the palladium catalyst is the rate-determining step.
Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of a Suzuki-Miyaura reaction of this compound.
| Experiment | [Benzamide] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |
Isotopic Labeling Studies in Reactions of this compound
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no isotopic labeling studies have been specifically conducted on this compound, this methodology could provide definitive evidence for proposed reaction pathways.
For instance, in a potential hydrolysis reaction of the amide bond, labeling the carbonyl oxygen with ¹⁸O would allow for the determination of the site of nucleophilic attack. If the resulting carboxylic acid contains the ¹⁸O label, it would confirm that the attack occurred at the carbonyl carbon, proceeding through a tetrahedral intermediate, which is the generally accepted mechanism for amide hydrolysis.
Similarly, in a palladium-catalyzed cross-coupling reaction, labeling the fluorine atom with a radioactive isotope such as ¹⁸F could be used to monitor the C-F bond activation step. The detection of the labeled fluoride (B91410) ion in the reaction mixture would provide direct evidence for the cleavage of this bond.
The following table outlines potential isotopic labeling experiments and the mechanistic insights they could provide for reactions involving this compound.
| Reaction | Isotope Label | Labeled Position | Expected Outcome and Mechanistic Insight |
| Amide Hydrolysis | ¹⁸O | Carbonyl Oxygen | ¹⁸O is incorporated into the carboxylic acid product, confirming nucleophilic attack at the carbonyl carbon. |
| Intramolecular Rearrangement | ¹⁵N | Amide Nitrogen | The position of the ¹⁵N in the product skeleton reveals the pathway of nitrogen migration. |
| Palladium-Catalyzed Coupling | ¹³C | Carbonyl Carbon | ¹³C NMR can be used to track the fate of the carbonyl group and confirm its integrity throughout the catalytic cycle. |
Computational Mechanistic Insights into Reactions of this compound
In the absence of extensive experimental mechanistic data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of this compound. DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. This information can help to identify the most likely reaction pathway and to understand the factors that control the reaction's feasibility and selectivity.
A computational study of a potential reaction, such as an intramolecular cyclization, would begin with the optimization of the ground state geometry of this compound. Subsequently, the transition state for the proposed cyclization step would be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy (the energy difference between the transition state and the reactants) would provide an estimate of the reaction's feasibility. By comparing the activation energies of different possible pathways, the most favorable mechanism can be predicted.
For example, a study on the conformational preferences of related benzamides has shown that the orientation of the aryl rings with respect to the amide plane can be influenced by crystal packing forces, and DFT calculations can predict the gas-phase conformations. nih.gov
The following table presents hypothetical calculated activation energies for two competing pathways in a proposed reaction of this compound.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Conclusion |
| Pathway A: 5-endo-trig Cyclization | TS-A | 25.3 | Pathway B is kinetically favored due to a lower activation barrier. |
| Pathway B: 6-exo-trig Cyclization | TS-B | 18.7 | This pathway is predicted to be the major reaction route. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro N 2 Methoxyphenyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Fluoro-N-(2-methoxyphenyl)benzamide
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H, ¹³C, and ¹⁹F nuclei, a complete and unambiguous assignment of all atoms in the molecule can be achieved.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments
While a one-dimensional (1D) ¹H NMR spectrum provides initial information, multi-dimensional NMR experiments are crucial for assigning the complex aromatic signals and confirming connectivity. Based on the analysis of related structures, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented below.
Predicted ¹H and ¹³C NMR Data (Predicted based on data from similar benzamide (B126) structures)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (N-H) | ~9.5 - 10.5 (broad singlet) | - |
| Methoxy (B1213986) (-OCH₃) | ~3.9 (singlet) | ~56.0 |
| 2-Fluorobenzoyl Ring | ||
| C1' | - | ~120.0 (d, J_CF ≈ 12 Hz) |
| C2' (C-F) | - | ~161.0 (d, J_CF ≈ 250 Hz) |
| C3' | ~7.2 - 7.3 (multiplet) | ~116.0 (d, J_CF ≈ 22 Hz) |
| C4' | ~7.5 - 7.6 (multiplet) | ~133.0 (d, J_CF ≈ 8 Hz) |
| C5' | ~7.1 - 7.2 (multiplet) | ~124.5 (d, J_CF ≈ 3 Hz) |
| C6' | ~7.9 - 8.0 (multiplet) | ~130.0 |
| C=O | - | ~164.0 |
| 2-Methoxyphenyl Ring | ||
| C1'' | - | ~128.0 |
| C2'' (C-O) | - | ~148.0 |
| C3'' | ~8.3 - 8.4 (multiplet) | ~123.0 |
| C4'' | ~7.0 - 7.1 (multiplet) | ~120.5 |
| C5'' | ~7.1 - 7.2 (multiplet) | ~126.0 |
| C6'' | ~6.9 - 7.0 (multiplet) | ~111.0 |
Note: 'd' denotes a doublet, J_CF indicates the coupling constant between carbon and fluorine.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. acgpubs.org It would be instrumental in tracing the connectivity of the protons on the 2-fluorobenzoyl ring (H3' to H4' to H5' to H6') and separately on the 2-methoxyphenyl ring (H3'' to H4'' to H5'' to H6''). sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J_CH). It would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon signals. For example, the signal at ~3.9 ppm would correlate with the methoxy carbon at ~56.0 ppm. acgpubs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH), which is key to assembling the molecular fragments. sigmaaldrich.com Key expected HMBC correlations would include:
The amide proton (N-H) to the carbonyl carbon (C=O), C1'', and C2''.
The methoxy protons (-OCH₃) to the C2'' carbon.
Proton H6' to the carbonyl carbon (C=O) and C2'.
Proton H3'' to C1'' and C5''.
Fluorine-19 NMR Spectroscopy for Investigating the Fluoro-Substituent in this compound
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. bldpharm.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by its electronic environment. In related aromatic compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine on the benzoyl ring appears around -114 ppm. mdpi.com Therefore, a similar chemical shift is anticipated for the title compound. The signal would likely appear as a multiplet due to couplings with adjacent aromatic protons (primarily H3' and H6'). This technique provides unambiguous confirmation of the presence and electronic environment of the fluorine substituent. lookchem.com
Solid-State NMR Applications for Polymorph Analysis of this compound
Solid-state NMR (ssNMR) provides structural information about materials in their solid form. While solution-state NMR reveals the structure of an averaged, solvated molecule, ssNMR can distinguish between different crystalline forms, or polymorphs. Different polymorphs of a compound can have distinct physical properties. For this compound, ssNMR could be used to:
Identify and characterize any polymorphic forms by observing differences in chemical shifts and relaxation times.
Probe the intermolecular interactions, such as hydrogen bonding, by analyzing through-space correlations.
Determine the conformation and orientation of the molecule within the crystal lattice, which can be compared with data from X-ray diffraction.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. usm.my The analysis of the spectra allows for the identification of key functional groups and provides a structural fingerprint of the compound. The expected vibrational frequencies for this compound are detailed in the table below, based on data from analogous structures. mdpi.comnist.gov
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amide) | 3300 - 3400 | FT-IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | FT-IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR, Raman |
| N-H Bend (Amide II) | 1530 - 1560 | FT-IR |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch (Amide) | 1250 - 1350 | FT-IR, Raman |
| C-O Stretch (Aryl Ether) | 1200 - 1270 | FT-IR, Raman |
| C-F Stretch (Aryl Fluoride) | 1100 - 1250 | FT-IR |
The FT-IR spectrum is expected to show a strong absorption for the C=O stretch and the N-H stretch, while Raman spectroscopy would be particularly sensitive to the aromatic C=C and other symmetric vibrations. usm.my
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of this compound
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₄H₁₂FNO₂), the calculated monoisotopic mass is 245.0852 Da. An experimental HRMS measurement confirming this mass would validate the molecular formula.
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. The most likely fragmentation pathway involves the cleavage of the amide bond (an alpha-cleavage), which would result in two primary fragment ions:
The 2-fluorobenzoyl cation: [C₇H₄FO]⁺ with a mass of m/z 123.02.
The 2-methoxyaniline radical cation: [C₇H₈NO]⁺ with a mass of m/z 122.06. The relative abundance of these fragments provides insight into the stability of the respective ions and confirms the core structure of the molecule.
X-ray Diffraction Studies for Single Crystal and Powder Analysis of this compound
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although specific crystal structure data for the title compound is not publicly available, analysis of its isomer, 2-fluoro-N-(4-methoxyphenyl)benzamide, provides a strong predictive model for its structural characteristics. nih.gov
Expected Crystallographic Parameters and Structural Features (Based on data from the isomer 2-fluoro-N-(4-methoxyphenyl)benzamide nih.gov)
| Parameter | Expected Value / Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Intermolecular Interactions | Strong N-H···O hydrogen bonds forming chains or dimers are expected. Weak C-H···O and C-H···F interactions would further stabilize the crystal packing. |
| Dihedral Angle | The two aromatic rings (the 2-fluorobenzoyl and 2-methoxyphenyl groups) are expected to be twisted relative to each other and to the central amide plane. The dihedral angle between the rings is likely to be significant. |
| Amide Conformation | The amide linkage (-CONH-) is expected to be nearly planar. |
| Bond Lengths and Angles | Bond lengths and angles should fall within standard ranges for similar benzanilide (B160483) structures. |
Powder X-ray Diffraction (PXRD) would serve as a complementary technique to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used for phase identification, to assess sample purity, and to distinguish between different polymorphic forms.
Determination of Molecular Conformation and Crystal Packing
Detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and key dihedral angles defining the molecular conformation of this compound, are not present in the surveyed literature.
Analysis of Intermolecular Interactions within Crystalline this compound
A definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent forces that govern the crystal structure of this compound, is contingent on the availability of its crystal structure, which has not been publicly reported.
Theoretical and Computational Chemistry Studies of 2 Fluoro N 2 Methoxyphenyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-Fluoro-N-(2-methoxyphenyl)benzamide
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for this compound, such as its optimized geometry, total energy, and the distribution of electronic charge.
Key ground-state properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Furthermore, DFT calculations are employed to derive various reactivity descriptors.
For instance, studies on related benzamide (B126) structures have utilized DFT methods like B3LYP to analyze molecular properties. bldpharm.com Theoretical calculations for a similar compound, 2-fluoro-N,N-diphenylbenzamide, using the B3LYP functional, have determined the HOMO-LUMO energy gap to be 3.1083 eV. nist.gov Such calculations for this compound would provide analogous insights into its electronic behavior and reactivity. Other properties derived from DFT, such as the molecular electrostatic potential (MEP), offer a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and based on typical values for similar benzamide derivatives, as specific published data for the title compound is not available.)
| Parameter | Value |
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap (ΔE) | Value in eV |
| Dipole Moment | Value in Debye |
| Mulliken Atomic Charges | Charge values for key atoms (e.g., O, N, F) |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the molecular electronic structure. While computationally more demanding than DFT, these methods are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. nih.govresearchgate.net
For this compound, ab initio calculations could be used to obtain highly accurate geometric parameters (bond lengths and angles) and to precisely calculate the barriers for internal rotation, for example, around the amide bond. Comparing results from different levels of theory (e.g., HF vs. DFT vs. MP2) helps to ensure the reliability of the computational predictions. nih.gov
Conformational Analysis of this compound using Molecular Mechanics and Dynamics
The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.
Molecular Mechanics (MM) methods, which use classical force fields, are well-suited for rapidly scanning the conformational landscape to identify stable conformers. researchgate.net For this compound, this would involve studying the rotation around several key single bonds: the C-N amide bond, the bond connecting the fluorophenyl ring to the carbonyl group, and the bond linking the nitrogen to the methoxyphenyl ring. The relative orientation of these rings is a defining structural feature. For example, crystallographic studies of the related isomer 2-fluoro-N-(4-methoxyphenyl)benzamide show that the fluorobenzene (B45895) and methoxybenzene rings are significantly twisted relative to the central amide plane. uni.lu
Molecular Dynamics (MD) simulations build upon this by simulating the atomic movements over time, providing a view of the molecule's dynamic behavior. An MD simulation of this compound in a solvent would reveal how its conformation fluctuates under thermal motion and how it interacts with its environment. This can reveal the most populated conformational states and the energy barriers between them.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table outlines the key rotational coordinates that would be investigated in a conformational study. The values would be determined by potential energy surface scans.)
| Dihedral Angle Definition | Description |
| C(aryl-F)-C(carbonyl)-N-C(aryl-OMe) | Defines the twist around the amide C-N bond |
| F-C-C(carbonyl)-N | Defines the orientation of the fluorophenyl ring |
| C(carbonyl)-N-C(aryl-OMe)-C | Defines the orientation of the methoxyphenyl ring |
| C-C-O-CH3 (on methoxy (B1213986) group) | Defines the orientation of the methoxy group |
Prediction of Spectroscopic Properties of this compound
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in its structural characterization.
DFT calculations can predict vibrational frequencies corresponding to the modes observed in IR and Raman spectroscopy. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational bands can be achieved. For example, characteristic peaks such as the C=O stretch of the amide, the N-H stretch, and C-F and C-O stretching vibrations can be identified. Studies on similar molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have successfully used DFT to assign their vibrational spectra.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning complex NMR spectra and confirming the chemical structure of the synthesized compound.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on studies of similar molecules. Specific values for the title compound require dedicated calculation.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (methyl) | 2850 - 2980 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |
Molecular Docking and Dynamics Simulations for Interactions of this compound (excluding biological/clinical implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While widely used in drug design, the methodology can also be applied to study non-covalent interactions with various host materials or surfaces, excluding biological targets.
For this compound, docking simulations could be used to investigate its interaction with a stationary phase in chromatography or its potential to form inclusion complexes with host molecules like cyclodextrins. The simulations would identify the most stable binding poses and quantify the interaction energy, breaking it down into components like hydrogen bonding, van der Waals forces, and electrostatic interactions.
Following docking, molecular dynamics simulations can be run on the resulting complex to assess its stability and dynamics over time. These simulations would show how the guest molecule, this compound, moves within the binding site and how its interactions with the host fluctuate, providing a more realistic picture of the binding event.
Solid State Chemistry and Crystal Engineering of 2 Fluoro N 2 Methoxyphenyl Benzamide
Polymorphism and Pseudopolymorphism of 2-Fluoro-N-(2-methoxyphenyl)benzamide
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for active pharmaceutical ingredients as different polymorphs can exhibit varying physical and chemical properties. However, there are no specific studies detailing the polymorphic screening, characterization, or the stability and interconversion of different polymorphic forms of this compound.
Methods for Polymorph Screening and Characterization
General methods for polymorph screening involve crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Characterization of potential new solid forms typically employs techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy. While these methods are standard in the field, their specific application to this compound has not been documented in published research.
Stability and Interconversion of Polymorphic Forms of this compound
The relative stability of different polymorphs and the conditions under which they might convert from one form to another are crucial for determining the most stable form for development. Such studies often involve slurry experiments and competitive ripening, but no such data has been reported for this compound.
Co-crystallization and Salt Formation Strategies for this compound
Co-crystals and salts are engineered solid forms that can modify the physicochemical properties of a compound. The design of co-crystals involves selecting appropriate co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule.
Design Principles for Co-crystals and Salts
The design of co-crystals of this compound would theoretically involve an analysis of its hydrogen bond donors and acceptors. The amide group provides both a donor (N-H) and an acceptor (C=O), while the methoxy (B1213986) group and the fluorine atom can act as weak hydrogen bond acceptors. Suitable co-formers would be molecules with complementary functional groups, such as carboxylic acids or other amides. Similarly, salt formation would require the presence of an ionizable group, which is not prominent in the neutral structure of this compound, suggesting co-crystallization might be a more viable strategy. However, no specific co-crystals or salts of this compound have been described in the literature.
Structural Analysis of Co-crystals and Salts of this compound
Without experimental evidence of co-crystal or salt formation, no structural analysis can be provided. Such an analysis would typically involve single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the crystal lattice and to understand the intermolecular interactions that stabilize the structure.
Amorphous Solid Dispersions of this compound for Enhanced Stability (focus on material science aspect)
Amorphous solid dispersions (ASDs) are a common strategy to improve the solubility and bioavailability of poorly soluble drugs by dispersing the compound in a polymer matrix in an amorphous state. The stability of an ASD is a key concern, as the amorphous drug can tend to recrystallize over time.
From a material science perspective, the stability of an amorphous dispersion of this compound would depend on factors such as the glass transition temperature (Tg) of the dispersion, the molecular mobility of the drug within the polymer, and the strength of drug-polymer interactions. mdpi.comnih.gov Polymers are often selected to have a high Tg and to exhibit specific interactions (e.g., hydrogen bonding) with the drug molecule to inhibit crystallization. researchgate.net Techniques such as DSC, solid-state NMR, and Fourier-transform infrared (FTIR) spectroscopy are commonly used to characterize these properties. researchgate.net However, there are no published studies that have prepared or characterized amorphous solid dispersions of this compound.
Supramolecular Chemistry and Non Covalent Interactions of 2 Fluoro N 2 Methoxyphenyl Benzamide
Investigation of Intramolecular Hydrogen Bonding in 2-Fluoro-N-(2-methoxyphenyl)benzamide
Intramolecular hydrogen bonds play a significant role in determining the conformation of a molecule. In the case of this compound, several potential intramolecular hydrogen bonds can be considered, primarily involving the amide proton (N-H) as a donor.
One possibility is the formation of an N-H···F hydrogen bond between the amide proton and the fluorine atom on the benzoyl ring. This type of interaction is known to occur in other N-(2-fluorophenyl) amide molecules, where it can lead to the formation of a five-membered ring that enhances the planarity of the molecule. escholarship.org Another potential intramolecular interaction is an N-H···O bond with the oxygen atom of the methoxy (B1213986) group on the phenyl ring. The presence and strength of these interactions depend on the conformational preferences of the molecule, which dictate the proximity of the donor and acceptor groups.
Analysis of Intermolecular Hydrogen Bonding Networks in this compound Assemblies
Further stabilization of the crystal packing is achieved through weaker C-H···O and C-H···F interactions. nih.gov These interactions, while less energetic than conventional hydrogen bonds, collectively contribute to the formation of a stable three-dimensional architecture, resulting in corrugated sheets. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, dominated by the robust N-H···O amide linkage.
Table 1: Hydrogen-Bond Geometry (Å, °) in the Crystal Structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide Data for the isomeric compound 2-fluoro-N-(4-methoxyphenyl)benzamide. nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O | 0.88 | 2.11 | 2.97 | 168 |
| C—H···O | 0.95 | 2.50 | 3.42 | 163 |
| C—H···F | 0.95 | 2.58 | 3.48 | 158 |
D = donor atom; H = hydrogen atom; A = acceptor atom.
π-π Stacking and Halogen Bonding Interactions in this compound Systems
Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is another potential non-covalent force in this system. The fluorine atom in this compound, while being the least polarizable of the halogens, can still participate in halogen bonds, particularly with strong Lewis bases. Although less common for fluorine compared to chlorine, bromine, or iodine, C-F···π or C-F···O interactions could provide additional stabilization to the molecular assembly. The presence of a C-H···F hydrogen bond has been noted in the isomeric structure, indicating the fluorine's role as an acceptor. nih.gov The potential for the fluorine to act as a halogen bond donor would depend on the electronic environment and the presence of a suitable acceptor.
Host-Guest Chemistry with this compound
The structural features of this compound make it an interesting candidate for host-guest chemistry. As a guest molecule, it possesses several recognition sites that can interact with a variety of host molecules. The aromatic rings can fit into the hydrophobic cavities of hosts such as cyclodextrins, calixarenes, and cucurbiturils. The binding within these cavities would be driven by the hydrophobic effect and potentially stabilized by π-π stacking interactions between the guest's aromatic rings and the host's aromatic walls.
The functional groups on the molecule offer specific interaction points for more directed binding. The amide group can act as both a hydrogen bond donor and acceptor, allowing for specific recognition by hosts that have complementary functionalities. The methoxy group provides an additional hydrogen bond acceptor site. The fluorine atom can also participate in host-guest interactions, either through weak hydrogen bonds (C-H···F) or potentially through halogen bonding with an electron-rich site on the host.
The binding mechanism would be a combination of these forces. For instance, encapsulation in a cyclodextrin (B1172386) would primarily involve hydrophobic interactions, while binding to a more functionalized host, such as a synthetic receptor with hydrogen bonding sites, would rely on more specific and directional interactions. The recognition process would be governed by the principle of complementarity in terms of size, shape, and chemical properties between the host and this compound as the guest. While specific experimental studies on the host-guest chemistry of this compound are not documented, its structural motifs suggest a rich potential for molecular recognition phenomena.
Coordination Chemistry of 2 Fluoro N 2 Methoxyphenyl Benzamide As a Ligand
Chelation Behavior and Coordination Modes of 2-Fluoro-N-(2-methoxyphenyl)benzamide with Metal Ions
This compound possesses several potential donor atoms for coordination with metal ions: the carbonyl oxygen of the amide group, the nitrogen atom of the amide group, the oxygen atom of the methoxy (B1213986) group, and the fluorine atom. The most likely coordination mode would involve the formation of a chelate ring, which enhances the stability of the resulting metal complex.
The primary chelation is expected to occur through the carbonyl oxygen and the methoxy oxygen, forming a stable seven-membered ring with a metal ion. This bidentate O,O'-coordination is a common feature for ligands containing both carbonyl and ether or hydroxyl functionalities in appropriate positions. The nitrogen atom of the amide group is generally a weaker donor, especially when adjacent to a carbonyl group, due to the delocalization of its lone pair of electrons. The fluorine atom is also a weak coordinating agent.
Synthesis and Characterization of Metal Complexes Containing this compound
Hypothetically, metal complexes of This compound could be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are commonly used for such reactions.
The general synthetic procedure would involve dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in the chosen solvent. The reaction mixture would likely be stirred and heated under reflux to facilitate complex formation. The resulting metal complex, if precipitated, could then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Characterization of these hypothetical complexes would involve a suite of analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in a suitable solvent.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, providing insight into the geometry and the oxidation state of the central metal ion.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
Spectroscopic and Structural Analysis of this compound Metal Complexes
Spectroscopic techniques are crucial for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes would provide direct evidence of coordination. A significant shift in the stretching frequency of the C=O (carbonyl) group to a lower wavenumber in the complex spectrum would indicate its involvement in coordination. Similarly, changes in the C-O-C (ether) stretching vibrations would suggest the participation of the methoxy oxygen in chelation. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.
Interactive Data Table: Expected IR Spectral Shifts in Metal Complexes of this compound
| Functional Group | Free Ligand ν (cm⁻¹) (Expected) | Metal Complex ν (cm⁻¹) (Expected) | Inference |
| Amide C=O | ~1650 | ~1620-1630 | Coordination via carbonyl oxygen |
| Methoxy C-O | ~1240 | Shift to lower or higher frequency | Coordination via methoxy oxygen |
| M-O | - | ~400-600 | Formation of metal-oxygen bond |
Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the metal complexes would exhibit bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands would provide information about the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would be informative. A downfield shift of the proton and carbon signals of the methoxy group and the aromatic ring adjacent to the carbonyl group upon complexation would confirm the coordination of the respective oxygen atoms.
Theoretical Studies of Metal-Ligand Interactions in this compound Complexes
In the absence of experimental data, theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the structures of the metal complexes and to understand the nature of the metal-ligand bonding.
DFT calculations could be used to:
Optimize the geometry of the ligand and its potential metal complexes.
Calculate the vibrational frequencies and compare them with the hypothetical experimental IR spectra.
Predict the electronic spectra by calculating the energies of the molecular orbitals.
Analyze the nature of the metal-ligand bond in terms of electrostatic and covalent contributions. mdpi.comnih.gov
Determine the bond dissociation energies to assess the stability of the complexes.
These computational studies would provide valuable insights into the preferred coordination modes and the electronic structure of the metal complexes of This compound , guiding future experimental work in this area.
Derivatization Strategies and Structure Reactivity Relationship Studies of 2 Fluoro N 2 Methoxyphenyl Benzamide
Regioselective Functionalization of the Benzamide (B126) Core of 2-Fluoro-N-(2-methoxyphenyl)benzamide
The benzamide core of the molecule consists of two aromatic rings: a 2-fluorobenzoyl ring and a 2-methoxyphenyl ring linked by an amide bond. The regioselectivity of further functionalization, particularly through electrophilic aromatic substitution, is dictated by the electronic effects of the existing substituents on each ring. libretexts.org
On the 2-fluorobenzoyl ring , there are two competing directing groups:
Fluorine (-F): An ortho-, para-directing deactivator. Its high electronegativity withdraws electron density through the sigma bond (inductive effect), making the ring less reactive. However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org
Amide Carbonyl (-C(O)NH-): A meta-directing deactivator. The carbonyl group is strongly electron-withdrawing, deactivating the ring and directing incoming groups to the meta position.
The interplay of these effects suggests that substitution on this ring would be challenging and would likely favor the position para to the fluorine atom (C5 position), which is also meta to the amide group.
On the 2-methoxyphenyl ring , the directing effects are more aligned:
Methoxy (B1213986) Group (-OCH₃): A strong ortho-, para-directing activator. It donates electron density to the ring through resonance, increasing its reactivity. libretexts.orgnih.gov
Amide Nitrogen (-NHC(O)-): An ortho-, para-directing activator. The nitrogen's lone pair can also donate into the ring, though this effect is moderated by delocalization into the adjacent carbonyl.
Given these powerful activating groups, electrophilic substitution will strongly favor the positions ortho and para to the methoxy group. The para-position (C5') is sterically most accessible and electronically activated, making it the most probable site for functionalization.
Table 1: Directing Effects of Substituents on the Benzamide Core for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|---|
| 2-Fluorobenzoyl Ring | -F (Fluoro) | Inductive: Withdrawing; Resonance: Donating | Ortho, Para | Deactivating |
| 2-Fluorobenzoyl Ring | -C(O)NH- (Amide) | Inductive & Resonance: Withdrawing | Meta | Deactivating |
| 2-Methoxyphenyl Ring | -OCH₃ (Methoxy) | Inductive: Withdrawing; Resonance: Donating | Ortho, Para | Activating |
| 2-Methoxyphenyl Ring | -NHC(O)- (Amide) | Resonance: Donating | Ortho, Para | Activating |
Modifications at the Fluorine Position and their Electronic Effects on this compound Reactivity
The fluorine atom at the C2 position significantly influences the molecule's conformation and electronic landscape. Fluorine exerts a powerful electron-withdrawing inductive effect due to its high electronegativity, while also having a weaker, electron-donating resonance effect. nih.govrsc.org This dual nature stabilizes molecular orbitals and can alter binding affinities with biological targets. nih.govmdpi.com
Studies on related fluorinated benzamide isomers demonstrate that the position of the fluorine atom on the benzoyl ring has a profound impact on the molecular structure. mdpi.com Specifically, the torsion angle between the two aromatic rings is highly sensitive to the fluorine's location (ortho, meta, or para), which in turn deactivates or activates the inter-peptide bond. mdpi.comresearchgate.net For instance, moving the fluorine from the ortho- to the para-position in a similar system drastically changes the C7-N1-C8-C13 torsion angle, indicating a significant conformational shift that would alter the molecule's reactivity and intermolecular interactions. mdpi.com
While direct replacement of the fluorine atom is difficult, under certain conditions, such as the presence of additional strong electron-withdrawing groups on the ring, a nucleophilic aromatic substitution (SNAr) could be employed to replace fluorine with other nucleophiles (e.g., -OH, -OR, -NR₂). acgpubs.org
Table 2: Impact of Fluorine Positional Isomerism on a Related Benzamide System
| Isomer | C7–N1–C8–C13 Torsion Angle (°) | Molecular Conformation | Key Intermolecular Interaction |
|---|---|---|---|
| ortho-Fluoro (o-FPhB) | -148.6 | Approximately Planar | C-H···Cg |
| meta-Fluoro (m-FPhB) | 150.7 | Approximately Planar | C-F···Cg |
| para-Fluoro (p-FPhB) | -112.5 | Folded | N-H···O=C |
Data adapted from a study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers for illustrative purposes. mdpi.com
Alterations to the Methoxy Phenyl Moiety and Impact on Molecular Properties of this compound
A primary derivatization strategy is the demethylation of the methoxy group to a hydroxyl group (-OH). This transformation can be achieved using reagents like boron tribromide (BBr₃). nih.gov Such a change would have a profound impact on the molecule's properties:
Acidity: The introduction of a phenolic hydroxyl group introduces acidity.
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, unlike the -OCH₃ group which is only an acceptor. This can drastically alter intermolecular interactions and crystal packing.
Solubility: The change typically increases polarity and can affect solubility in aqueous and organic solvents.
Table 3: Comparative Properties of Methoxy vs. Hydroxy Substitution
| Property | Methoxy (-OCH₃) Derivative | Hydroxy (-OH) Derivative | Impact of Alteration |
|---|---|---|---|
| Hydrogen Bond Donor | No | Yes | Enables new intermolecular interactions |
| Hydrogen Bond Acceptor | Yes | Yes | Acceptor capability retained |
| Acidity (pKa) | N/A (non-acidic) | ~10 (phenolic) | Introduces acidic character |
| Polarity | Lower | Higher | Affects solubility and chromatographic behavior |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their reactivity. researchgate.netnih.gov For a series of this compound derivatives, a QSRR study could predict their reactivity in a specific chemical transformation based on calculated molecular descriptors.
A hypothetical QSRR study would involve these steps:
Synthesize a Library: Create a diverse set of derivatives by making substitutions on both aromatic rings.
Measure Reactivity: Quantify the reactivity of each derivative in a standardized reaction (e.g., rate constant for alkaline hydrolysis).
Calculate Descriptors: For each molecule, compute various descriptors that quantify electronic, steric, and hydrophobic properties.
Develop the Model: Use statistical methods like Multiple Linear Regression (MLR) to build an equation linking the descriptors to reactivity. researchgate.net
Validate the Model: Test the model's predictive power using internal and external validation sets. nih.gov
A potential QSRR model could take the form: log(k) = c₀ + c₁Σσ + c₂ΣEs + c₃logP
Where:
log(k) is the logarithm of the reaction rate constant (reactivity).
Σσ is the sum of the Hammett constants of the substituents, representing electronic effects.
ΣEs is the sum of the Taft steric parameters, representing steric effects.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
Table 4: Hypothetical Data for a QSRR Study of Benzamide Derivatives
| Derivative Substituent (Position) | Hammett Constant (σ) | Steric Parameter (Es) | logP | Measured Reactivity (log(k)) |
|---|---|---|---|---|
| -H (Parent) | 0.00 | 0.00 | 3.10 | -4.50 |
| -Cl (C5') | 0.23 | -0.97 | 3.80 | -4.15 |
| -NO₂ (C5') | 0.78 | -2.52 | 3.05 | -3.50 |
| -CH₃ (C5') | -0.17 | -1.24 | 3.65 | -4.85 |
| -OH (demethylated C2') | -0.37 | -0.55 | 2.70 | -5.10 |
This table contains illustrative, not experimental, data.
Such models are invaluable for rationally designing new derivatives with desired reactivity profiles, thereby accelerating research and development while minimizing synthetic effort. unair.ac.idresearchgate.net
Future Research Directions and Emerging Paradigms in the Study of 2 Fluoro N 2 Methoxyphenyl Benzamide
Exploration of Novel Synthetic Pathways for 2-Fluoro-N-(2-methoxyphenyl)benzamide
The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For this compound, future research is likely to focus on moving beyond traditional amidation methods to more sophisticated and atom-economical strategies.
One promising area is the use of transition-metal-catalyzed C-H activation. Rhodium-catalyzed amidation, for instance, has been shown to be effective for the synthesis of N-aryl benzamides through a process involving directed C-H functionalization followed by decarboxylation. nih.gov This approach could offer a more direct and less wasteful synthesis of this compound by potentially starting from more accessible precursors.
Palladium-catalyzed tandem reactions represent another frontier. These processes allow for multiple bond-forming events to occur in a single pot, which can significantly streamline the synthesis. researchgate.net A tandem approach to synthesizing N-aryl benzamides has been demonstrated, and adapting such a methodology for this compound could lead to a more efficient and environmentally friendly manufacturing process.
Furthermore, the application of nickel-photoredox catalysis is emerging as a mild and powerful tool for amide N-arylation. escholarship.org This technique could be particularly advantageous for the synthesis of this compound, as it often proceeds under moderate temperatures and tolerates a wide range of functional groups. escholarship.orgnih.gov Visible-light-mediated amide synthesis is another area of active research, offering a greener alternative to traditional methods by avoiding harsh reagents and reaction conditions. nih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Features |
| Rhodium-Catalyzed C-H Activation | Direct functionalization of precursors, potentially reducing the number of synthetic steps. nih.gov | Utilizes a removable directing group to achieve ortho-amidation. nih.gov |
| Palladium-Catalyzed Tandem Reactions | Increased efficiency by combining multiple reactions in one pot, minimizing intermediate isolation. researchgate.net | Can involve bifunctional transformation of aryl iodides. researchgate.net |
| Nickel-Photoredox Catalysis | Mild reaction conditions, suitable for late-stage functionalization and complex molecules. escholarship.org | Employs photoinduced oxidation to facilitate C-N bond formation. escholarship.org |
| Visible-Light-Mediated Synthesis | Environmentally friendly, using light as a renewable energy source to drive the reaction. nih.gov | Can be used for the direct conversion of alcohols and amines to amides. nih.gov |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring of this compound Transformations
Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. Future research on this compound will likely involve the use of advanced spectroscopic techniques for in situ monitoring of its formation and subsequent transformations.
The ability to observe a reaction as it happens provides invaluable insights that are often missed with traditional offline analysis. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time. This data can be used to develop detailed kinetic models and to identify optimal reaction conditions.
For instance, monitoring the hydrogenation of a C=C double bond at a catalyst surface can be achieved by observing the uptake of hydrogen gas. wikipedia.org A similar principle could be applied to monitor the synthesis of this compound, providing a deeper understanding of the reaction progress. The use of operando spectroscopy, which involves performing measurements under actual reaction conditions, is also becoming increasingly important. acs.org This approach can reveal the dynamic nature of catalysts and intermediates, leading to a more complete picture of the reaction mechanism.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In Situ FTIR Spectroscopy | Real-time tracking of functional group transformations. | Monitoring the formation of the amide bond and the consumption of starting materials. |
| In Situ Raman Spectroscopy | Sensitive to changes in molecular vibrations and crystal structure. | Observing polymorphic transformations or changes in the solid state during the reaction. |
| In Situ NMR Spectroscopy | Detailed structural information on soluble species in the reaction mixture. | Identifying and quantifying intermediates and byproducts in solution. |
| Operando X-ray Absorption Spectroscopy (XAS) | Electronic and local atomic structure of catalysts under reaction conditions. acs.org | Elucidating the active state of a transition metal catalyst during the synthesis. |
Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can be used to predict its reactivity, physicochemical properties, and potential biological activities, thereby accelerating the pace of discovery. google.comgoogle.comyoutube.comaalto.fiyoutube.com
Machine learning models can be trained on large datasets of chemical information to identify complex structure-property relationships. aalto.fi For example, a model could be developed to predict the optimal conditions for the synthesis of this compound by analyzing the outcomes of previous reactions with similar substrates. This predictive capability can significantly reduce the number of experiments required, saving time and resources.
Furthermore, AI can be employed to design novel derivatives of this compound with enhanced properties. By learning from existing data on benzamide (B126) derivatives, an AI system could propose new molecular structures with improved biological activity or material characteristics. sci-hub.se Computational tools like Density Functional Theory (DFT) can then be used to validate the properties of these newly designed molecules before they are synthesized in the lab. sci-hub.se
| AI/ML Application | Potential Impact on this compound Research | Example of Use |
| Reaction Outcome Prediction | Accelerates the optimization of synthetic routes. | Predicting the yield of a reaction under different catalytic conditions. |
| Property Prediction | Guides the selection of derivatives for specific applications. google.com | Estimating the solubility, melting point, or electronic properties of novel analogues. |
| De Novo Molecular Design | Generates new chemical entities with desired characteristics. | Designing new benzamide-based compounds with potential therapeutic effects. nih.gov |
| Spectra Prediction | Aids in the identification and characterization of new compounds. | Simulating the NMR or mass spectrum of a proposed derivative. |
Design of Next-Generation Materials Utilizing this compound as a Building Block
The unique structural features of this compound, including the presence of fluorine and a flexible amide linkage, make it an attractive building block for the design of next-generation materials. Future research in this area will likely explore its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.
The introduction of fluorine into organic molecules can impart unique properties such as increased thermal stability, altered electronic characteristics, and enhanced lipophilicity. These properties are highly desirable in materials science for applications ranging from advanced polymers to liquid crystals.
Benzamide derivatives have been investigated for their potential in various materials, including those with antitumor properties. researchgate.netnanobioletters.com The specific substitutions on the phenyl rings of this compound could be fine-tuned to control the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly and bulk properties of the resulting materials.
A particularly exciting direction is the use of amide-functionalized ligands for the construction of 2D conjugated metal-organic frameworks (c-MOFs). nih.gov These materials have shown promise as high-performance electrodes for batteries. By designing and synthesizing a ligand based on the this compound scaffold, it may be possible to create novel MOFs with tailored pore structures and electronic properties for applications in energy storage, catalysis, or gas separation.
| Material Class | Potential Application | Role of this compound |
| Advanced Polymers | High-performance plastics, membranes for separation. | The fluorine atom can enhance thermal and chemical resistance. |
| Liquid Crystals | Display technologies, optical sensors. | The rigid-flexible structure can promote the formation of liquid crystalline phases. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing, energy storage. nih.gov | Acts as an organic linker to create a porous, crystalline framework with specific functionalities. nih.gov |
| Pharmaceutical Co-crystals | Improved drug delivery and bioavailability. | The amide group can participate in hydrogen bonding to form stable co-crystals with active pharmaceutical ingredients. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
